

# Z-Gly-Pro-Arg-pNA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Z-Gly-Pro-Arg-Pna

Cat. No.: B15602379

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This technical guide provides an in-depth overview of the structure, properties, and applications of the chromogenic substrate **Z-Gly-Pro-Arg-pNA**, designed for researchers, scientists, and professionals in drug development.

## Core Structure and Physicochemical Properties

**Z-Gly-Pro-Arg-pNA**, also known as Chromozym TH, is a synthetic tripeptide derivative widely used in enzymatic assays. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitroaniline (pNA) moiety. The peptide sequence, Glycyl-prolyl-arginine, is specifically recognized and cleaved by certain serine proteases.

The enzymatic cleavage of the amide bond between arginine and p-nitroaniline releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. This property forms the basis of its use as a chromogenic substrate.

Table 1: Physicochemical Properties of **Z-Gly-Pro-Arg-pNA**

Property	Value	Reference
Molecular Formula	C <sub>27</sub> H <sub>34</sub> N <sub>8</sub> O <sub>7</sub>	[1]
Molecular Weight	582.61 g/mol (free base)	[1]
Appearance	White to off-white powder	[2]
Solubility	Soluble in methanol (20 mg/mL) and ethanol (10 mg/mL).	[3]
Storage	Store at -20°C.	[3]

## Applications in Enzymatic Assays

**Z-Gly-Pro-Arg-pNA** is a versatile substrate for monitoring the activity of several serine proteases. Its primary applications include the kinetic analysis of thrombin, trypsin, and prostate-specific antigen (PSA).

## Thrombin Activity

**Z-Gly-Pro-Arg-pNA** is an excellent substrate for thrombin, a key enzyme in the coagulation cascade. The hydrolysis of the substrate by thrombin is routinely used to determine thrombin activity in purified samples and biological fluids.[4]

Table 2: Kinetic Parameters for Thrombin-mediated Hydrolysis of **Z-Gly-Pro-Arg-pNA**

Enzyme Source	K <sub>m</sub> (μM)	k <sub>cat</sub> (s <sup>-1</sup> )	Conditions	Reference
Human α-thrombin	4.18 ± 0.22	127 ± 8	pH 7.8, 25°C	[4]
Bovine α-thrombin	3.61 ± 0.15	100 ± 1	pH 7.8, 25°C	[4]

## Trypsin Activity

This substrate is also used to measure the activity of trypsin, a digestive serine protease. It is suitable for chromogenic determination of pancreatic trypsin activity.<sup>[3]</sup> While specific kinetic parameters for **Z-Gly-Pro-Arg-pNA** with trypsin are not readily available in literature, the general principle of cleavage at the arginine residue applies. Kinetic parameters for trypsin are often determined with similar arginine-containing p-nitroanilide substrates.<sup>[5][6][7]</sup>

## Prostate-Specific Antigen (PSA) Activity

**Z-Gly-Pro-Arg-pNA** serves as a substrate in assays designed to measure the proteolytic activity of PSA, particularly in complex biological samples or in studies of PSA activation.<sup>[1][3]</sup>

## Experimental Protocols

The following are generalized protocols for the use of **Z-Gly-Pro-Arg-pNA** in enzymatic assays. These should be optimized based on specific experimental conditions, such as enzyme concentration, buffer composition, and instrumentation.

## General Principle of Chromogenic Assay

The enzymatic activity is determined by measuring the rate of p-nitroaniline (pNA) release, which is monitored by the increase in absorbance at approximately 405 nm. The concentration of pNA can be calculated using the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is the absorbance,  $\epsilon$  is the molar extinction coefficient of pNA,  $c$  is the concentration, and  $l$  is the path length of the cuvette or microplate well. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately  $9,960 \text{ M}^{-1}\text{cm}^{-1}$ .

## Thrombin Activity Assay Protocol

- Reagent Preparation:
  - Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
  - Substrate Stock Solution: Dissolve **Z-Gly-Pro-Arg-pNA** in a suitable solvent like methanol or DMSO to a stock concentration of 10 mM.
  - Thrombin Solution: Prepare a dilution series of thrombin in the assay buffer.
- Assay Procedure:

- Pipette 180 µL of assay buffer into the wells of a 96-well microplate.
- Add 10 µL of the thrombin solution to each well.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 10 µL of the substrate stock solution to each well.
- Immediately measure the absorbance at 405 nm in a microplate reader, taking kinetic readings every minute for 15-30 minutes.
- Data Analysis:
  - Calculate the rate of reaction ( $\Delta A/min$ ) from the linear portion of the kinetic curve.
  - Convert the rate to molar concentration of pNA produced per minute using the molar extinction coefficient.

## Trypsin Activity Assay Protocol

- Reagent Preparation:
  - Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl<sub>2</sub>, pH 8.0.[\[5\]](#)
  - Substrate Stock Solution: Prepare a 10 mM stock solution of **Z-Gly-Pro-Arg-pNA** in methanol or DMSO.
  - Trypsin Solution: Dilute trypsin in a suitable buffer (e.g., 1 mM HCl) to the desired concentration.
- Assay Procedure:
  - Follow the same pipetting and measurement steps as the thrombin assay, substituting trypsin for thrombin.
- Data Analysis:
  - Analyze the kinetic data as described for the thrombin assay.

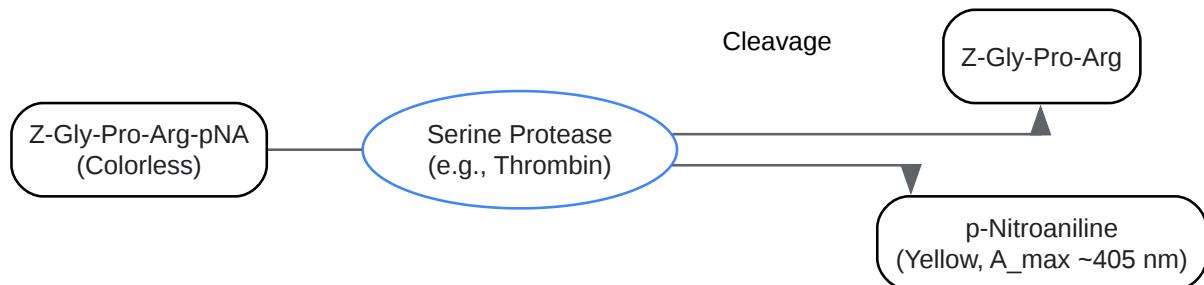
## PSA Activity Assay Protocol

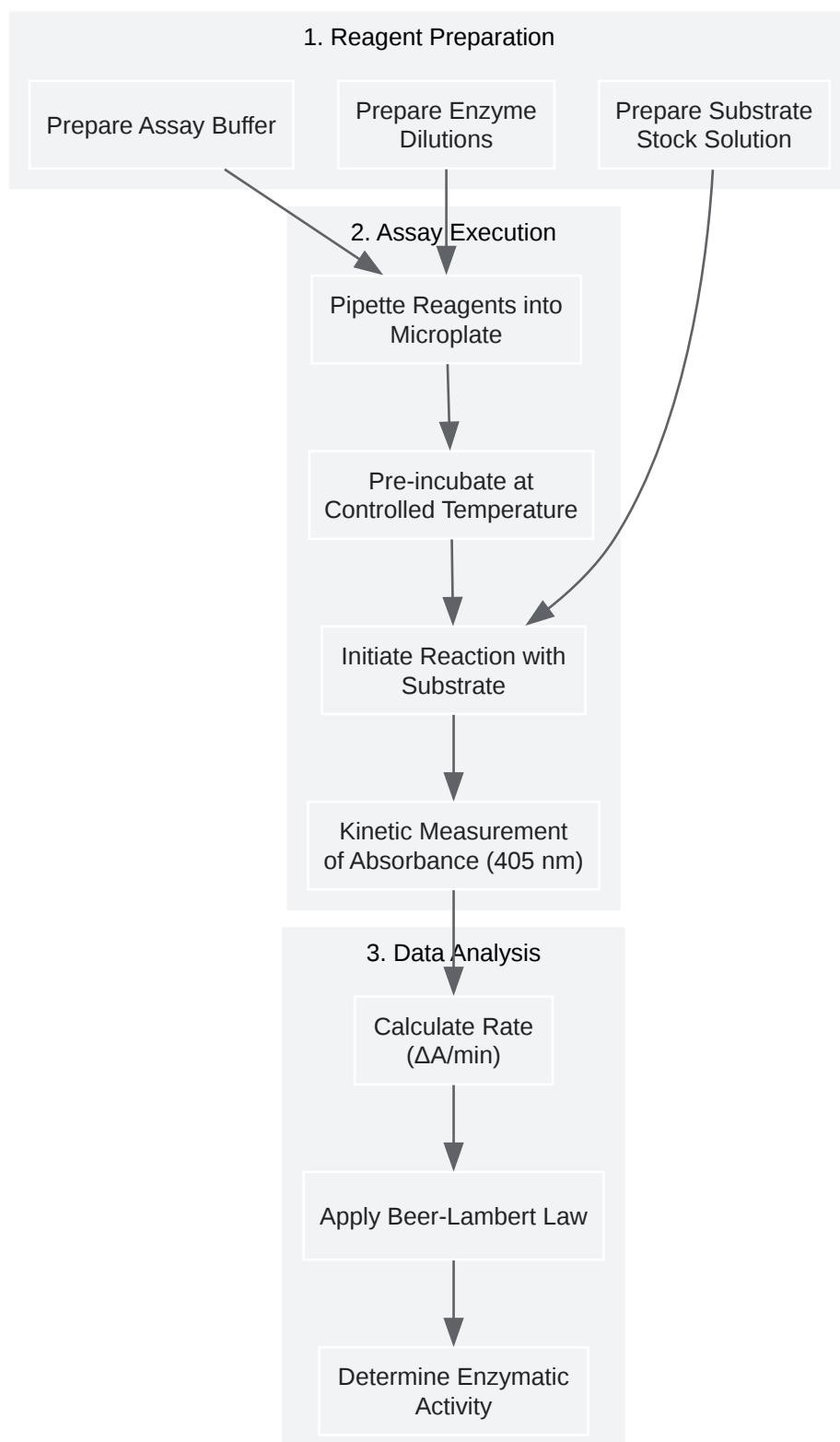
- Reagent Preparation:
  - Assay Buffer: Buffer conditions may vary, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
  - Substrate Stock Solution: 10 mM **Z-Gly-Pro-Arg-pNA** in DMSO.
  - PSA Sample: Purified active PSA or biological samples containing PSA.
- Assay Procedure:
  - The assay can be performed in a 96-well plate format similar to the thrombin and trypsin assays.
  - Incubate the PSA sample with the substrate and monitor the change in absorbance at 405 nm over time.
- Data Analysis:
  - Calculate the enzymatic activity based on the rate of p-nitroaniline formation.

## Visualizations

### Enzymatic Reaction

The following diagram illustrates the enzymatic cleavage of **Z-Gly-Pro-Arg-pNA**.



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